molecular formula C11H14ClNO B2876469 4-(3-Chlorobenzyl)morpholine CAS No. 196792-37-7

4-(3-Chlorobenzyl)morpholine

Cat. No.: B2876469
CAS No.: 196792-37-7
M. Wt: 211.69
InChI Key: NWMZWMSJQLEJTG-UHFFFAOYSA-N
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Description

4-(3-Chlorobenzyl)morpholine (C₁₁H₁₄ClNO) is a morpholine derivative featuring a benzyl group substituted with a chlorine atom at the meta position. This compound is synthesized via nucleophilic substitution or coupling reactions, yielding a polar, moderately soluble secondary amine. Key characterization data include:

  • HRMS: [M+H]⁺ = 212.09 (calculated 212.08) .
  • ¹H NMR (400 MHz, CDCl₃): δ 7.37 (d, J = 2.0 Hz, 1H), 7.33–7.05 (m, 3H), 3.81–3.62 (m, 4H), 3.49 (s, 2H), 2.46 (dd, J = 5.7, 3.7 Hz, 4H) .
    While its exact biological role is less documented, structural analogs are explored for cytochrome P450 inhibition and anticancer activity .

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMZWMSJQLEJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorobenzyl)morpholine typically involves the reaction of morpholine with 3-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

Morpholine+3-Chlorobenzyl chlorideThis compound+HCl\text{Morpholine} + \text{3-Chlorobenzyl chloride} \rightarrow \text{this compound} + \text{HCl} Morpholine+3-Chlorobenzyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorobenzyl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzyl group can be replaced by other nucleophiles.

    Oxidation: The morpholine ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Scientific Research Applications

4-(3-Chlorobenzyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chlorobenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the 3-chlorobenzyl group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the benzyl ring significantly influence physicochemical and biological properties:

Compound Substituent Position Key Properties
4-(3-Chlorobenzyl)morpholine Meta (C3) Moderate polarity; NMR suggests aromatic coupling at δ 7.37 .
4-(2-Chlorobenzyl)morpholine Ortho (C2) Higher solubility (180 μM in PBS); used in P450 2A13 inhibition studies .
4-(4-Nitrobenzyl)morpholine Para (C4) Strong electron-withdrawing nitro group; crystallized (space group P2₁/c) with anticancer activity .
4-(4-Fluorobenzyl)morpholine Para (C4) Fluorine’s electronegativity enhances metabolic stability; used in mosapride synthesis .

Key Observations :

  • Ortho-substituted analogs (e.g., 2-chloro) exhibit higher aqueous solubility due to reduced steric hindrance .
  • Para-nitro derivatives show crystallographic stability (Δρmax = 0.12 e Å⁻³) and anticancer relevance .
  • Meta-chloro substitution in this compound may balance electronic effects but lacks solubility data .
Structural and Solubility Data
Compound Solubility (μM) Molecular Volume (ų) Crystallographic Data
This compound N/A N/A Not reported
4-(2-Chlorobenzyl)morpholine 180 N/A Turbidity-based assay in PBS
4-(4-Nitrobenzyl)morpholine N/A 207.7 Space group P2₁/c, Z = 4

Gaps : Solubility and crystallographic data for this compound remain unstudied, limiting direct comparisons.

Biological Activity

4-(3-Chlorobenzyl)morpholine is a synthetic organic compound with notable biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C₁₁H₁₄ClNO
  • Molecular Weight : 211.69 g/mol
  • IUPAC Name : 4-[(3-chlorophenyl)methyl]morpholine

Synthesis

The synthesis of this compound typically involves the reaction between morpholine and 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction results in the formation of the compound along with hydrochloric acid as a byproduct:

Morpholine+3 Chlorobenzyl chloride4 3 Chlorobenzyl morpholine+HCl\text{Morpholine}+\text{3 Chlorobenzyl chloride}\rightarrow \text{4 3 Chlorobenzyl morpholine}+\text{HCl}

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the 3-chlorobenzyl group enhances its binding affinity, making it effective in modulating enzyme activities and influencing various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, affecting metabolic processes.
  • Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing central nervous system functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential use in treating infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)15.62 μg/mL
Escherichia coli31.25 μg/mL
Bacillus subtilis7.81 μg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Case Studies

  • Antibacterial Activity : In a comparative study, this compound was tested alongside standard antibiotics like ciprofloxacin. The results indicated that it displayed comparable or superior activity against certain bacterial strains, particularly MRSA, suggesting its potential as an alternative treatment option .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various morpholine derivatives, including this compound, on human cell lines. The compound showed moderate cytotoxicity, which is crucial for assessing its safety profile for therapeutic use .

Applications in Research

This compound serves multiple roles in scientific research:

  • Medicinal Chemistry : It is utilized as a building block for synthesizing novel pharmaceutical compounds targeting neurological disorders.
  • Biochemical Assays : The compound acts as a probe to study enzyme interactions and receptor binding dynamics.
  • Materials Science : Its unique chemical properties are explored in developing specialized polymers and resins.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to similar compounds such as:

Compound Name Structure Biological Activity
4-(2-Chlorobenzyl)morpholineStructureModerate antibacterial activity
4-(3-Fluorobenzyl)morpholineStructureLower activity against MRSA
4-(3-Nitrophenyl)morpholineStructureHigh cytotoxicity but less selective

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